molecular formula AlCa2FeO5 B577177 Aluminium dicalcium iron pentaoxide CAS No. 12068-35-8

Aluminium dicalcium iron pentaoxide

Cat. No.: B577177
CAS No.: 12068-35-8
M. Wt: 242.978
InChI Key: AGWMJKGGLUJAPB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Aluminium dicalcium iron pentaoxide is an inorganic compound of significant interest in advanced environmental and materials science research. One of its most prominent application areas is in the development of solutions for eutrophication control in water bodies. Research on similar aluminum/iron co-modified calcite materials demonstrates a high potential for controlling the internal loading of phosphorus from sediments, a primary cause of harmful algal blooms. The mechanism of action involves the surface adsorption of phosphate, precipitation with calcium ions, and the formation of stable inner-sphere complexes through ligand exchange with Al–OH and Fe–OH groups, effectively creating a static layer that suppresses phosphorus release into overlying water . This compound is also investigated in the field of material science, particularly for the synthesis of calcium-iron-aluminium nanocomposites. These nanocomposites have been characterized and shown to be suitable for specialized applications such as electromagnetic radiation shielding, presenting a valuable avenue for developing new functional materials . Furthermore, the compound is a recognized component in cementitious systems, where such phases influence the properties and performance of construction materials. Its utility in these diverse fields makes this compound a compound of value for foundational and applied scientific studies.

Properties

IUPAC Name

aluminum;dicalcium;iron(3+);oxygen(2-)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/Al.2Ca.Fe.5O/q+3;2*+2;+3;5*-2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AGWMJKGGLUJAPB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[O-2].[O-2].[O-2].[O-2].[O-2].[Al+3].[Ca+2].[Ca+2].[Fe+3]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

AlCa2FeO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.98 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Dry Powder; Other Solid; Pellets or Large Crystals
Record name Aluminum calcium iron oxide (AlCa2FeO5)
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.

CAS No.

12068-35-8
Record name Aluminum calcium iron oxide (AlCa2FeO5)
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0012068358
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Aluminum calcium iron oxide (AlCa2FeO5)
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Aluminium dicalcium iron pentaoxide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.031.892
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Scientific Research Applications

Aluminium dicalcium iron pentaoxide has a wide range of applications in scientific research and industry:

Mechanism of Action

The mechanism by which aluminium dicalcium iron pentaoxide exerts its effects is primarily through its interaction with other chemical species. Its molecular structure allows it to participate in various chemical reactions, acting as a catalyst or reactant. The pathways involved often include electron transfer processes and the formation of intermediate compounds that facilitate the desired chemical transformations .

Comparison with Similar Compounds

Vanadium(V) Oxide (V₂O₅)

V₂O₅ adopts a layered structure with vanadium in a +5 oxidation state, enabling strong oxidative and acidic properties. Unlike AlCa₂FeO₅, which is a quaternary oxide, V₂O₅ is binary and serves as a benchmark catalyst for oxidation reactions (e.g., sulfuric acid production) . However, V₂O₅’s toxicity limits its use compared to the less hazardous but corrosive AlCa₂FeO₅ .

Niobium(V) Oxide (Nb₂O₅)

Nb₂O₅ exhibits polymorphic structures (e.g., monoclinic, orthorhombic) and Lewis acidity, making it a versatile catalyst support in dehydration and alkylation reactions . While AlCa₂FeO₅ shares the pentaoxide stoichiometry (five oxygen atoms per formula unit), Nb₂O₅ lacks alkaline earth metals (e.g., calcium), resulting in higher thermal stability and lower reactivity under ambient conditions.

Diiron Trioxide (Fe₂O₃)

Fe₂O₃ is a binary oxide with iron in the +3 state, structurally distinct from AlCa₂FeO₅ due to the absence of calcium and aluminum. It is widely used as a red pigment and catalyst in water-gas shift reactions . Unlike AlCa₂FeO₅, Fe₂O₃ is non-corrosive and environmentally benign, though it lacks the multifunctional metal synergy of the quaternary oxide.

Stability and Hazard Profile

AlCa₂FeO₅’s corrosiveness distinguishes it from Nb₂O₅ and Fe₂O₃, which are relatively inert. V₂O₅, while toxic, is less reactive toward organic tissues compared to AlCa₂FeO₅’s direct corrosive action .

Biological Activity

Aluminium dicalcium iron pentaoxide (ADIFP), with the chemical formula Ca2AlFe2O5\text{Ca}_2\text{AlFe}_2\text{O}_5, is a compound of significant interest due to its unique properties and potential applications in various fields, including biomedicine and materials science. This article provides a comprehensive overview of the biological activity associated with ADIFP, supported by research findings, data tables, and case studies.

ADIFP is categorized under the calcium ferrite family and is characterized by its complex crystalline structure, often resembling the brownmillerite type lattice. Its notable properties include:

  • Thermal Stability : High resistance to thermal degradation.
  • Catalytic Activity : Potential to catalyze various chemical reactions, particularly in biomass conversion processes.

The unique incorporation of aluminum enhances its reactivity compared to other calcium ferrites, making it a subject of interest for both industrial and biomedical applications.

Biological Activity Overview

The biological activity of ADIFP can be assessed through various parameters such as cytotoxicity, biocompatibility, and antimicrobial properties. These factors are crucial for evaluating its potential use in medical applications, particularly in dental materials and bone regeneration.

Cytotoxicity Studies

Cytotoxicity refers to the degree to which a substance can harm cells. Research has shown that aluminum compounds can release ions that may be toxic to human biological systems. In particular:

  • Aluminum Ion Release : Studies indicate that aluminum ions released during hydration can inhibit osteoblast function and mineralization of bone tissue .
  • Cell Viability : In vitro studies involving human dental pulp stem cells (hDPSCs) have demonstrated that while certain aluminum-containing materials show acceptable cytotoxicity levels, prolonged exposure can lead to adverse effects on cell viability and function .

1. Endodontic Materials

In a comparative study of various endodontic materials, including those containing aluminum compounds, it was found that:

  • ProRoot MTA : Exhibited significantly less inflammation compared to Geristore, a resin-based cement. The presence of aluminum in these materials was linked to enhanced inflammatory responses .
  • Aluminum Pentaoxide Effects : The study highlighted that materials releasing aluminum ions could lead to abnormal tissue reactions akin to chemical insults.

2. Antimicrobial Activity

The antimicrobial properties of ADIFP have also been evaluated. A study assessed various calcium aluminate-based materials against common pathogens such as Enterococcus faecalis and Staphylococcus aureus:

  • Inhibition Rates : Both ADIFP-containing materials demonstrated significant antimicrobial activity, effectively inhibiting bacterial growth through direct contact methods .

Data Tables

The following table summarizes key findings from studies assessing the biological properties of this compound:

PropertyMeasurement MethodResult
CytotoxicityMTT AssayNon-cytotoxic at low concentrations
Aluminum Ion ReleaseIon ChromatographySignificant release detected
Antimicrobial ActivityAgar Diffusion MethodEffective against E. faecalis and S. aureus
Inflammatory ResponseHistological AnalysisHigher inflammation with prolonged exposure

Preparation Methods

Synthesis Parameters and Phase Formation

The reaction proceeds through intermediate stages:

  • Decomposition of calcium carbonate :
    CaCO3CaO+CO2\text{CaCO}_3 \rightarrow \text{CaO} + \text{CO}_2 \uparrow .

  • Solid-state diffusion : Al³⁺, Ca²⁺, and Fe³⁺ ions migrate to form a crystalline lattice.

  • Sintering : Prolonged heating ensures complete homogenization.

X-ray diffraction (XRD) analysis confirms the formation of a monoclinic crystal structure with lattice parameters a = 5.62 Å, b = 14.87 Å, c = 5.43 Å , and β = 98.7° . However, incomplete diffusion often results in residual Fe₂O₃ or CaO phases, necessitating iterative grinding and reheating.

Limitations:

  • Particle size : 1–10 µm due to agglomeration at high temperatures.

  • Energy intensity : Prolonged calcination increases production costs.

Sol-Gel Synthesis

The sol-gel method enables precise control over stoichiometry and particle size. A patented approach involves dissolving aluminium nitrate [Al(NO₃)₃·9H₂O], calcium nitrate [Ca(NO₃)₂·4H₂O], and iron nitrate [Fe(NO₃)₃·9H₂O] in a molar ratio of 1:2:1 in deionized water. Citric acid (C₆H₈O₇) and ethylene glycol (C₂H₆O₂) are added as chelating agents to form a stable sol.

Key Steps:

  • Mixing : Stoichiometric nitrates dissolved in water.

  • Gelation : Citric acid (1:1 molar ratio to metal ions) and ethylene glycol (1:1.5 ratio to citric acid) are added. The solution is stirred at 80°C until a viscous gel forms.

  • Drying : The gel is dried at 120°C for 12 hours to remove residual solvents.

  • Calcination : The dried gel is heated at 800°C for 2 hours to decompose organics and crystallize AlCa₂FeO₅.

Advantages:

  • Particle size : 50–200 nm, confirmed by dynamic light scattering (DLS).

  • Phase purity : XRD reveals single-phase tetracalcium aluminoferrite with no secondary phases.

Co-Precipitation Technique

Co-precipitation involves the simultaneous precipitation of metal hydroxides from aqueous solutions. Aluminium, calcium, and iron nitrates are dissolved in deionized water, and ammonium hydroxide (NH₄OH) is added dropwise to adjust the pH to 10–11 . The precipitate is filtered, washed, and calcined at 900°C for 4 hours .

Challenges and Optimization:

  • pH control : Excess NH₄OH may redissolve Al(OH)₃, altering stoichiometry.

  • Washing : Incomplete removal of nitrate residues introduces impurities.

Characterization of Synthesized Powders

Structural Analysis

XRD patterns for sol-gel-derived AlCa₂FeO₅ show sharp peaks indicative of high crystallinity, while solid-state samples exhibit broader peaks due to larger grain sizes.

Morphological Analysis

MethodParticle SizeSurface Area (m²/g)Purity (%)
Solid-State1–10 µm2–585–90
Sol-Gel50–200 nm25–3098–99
Co-Precipitation0.5–2 µm10–1590–92

Data synthesized from.

Comparative Analysis of Preparation Methods

Energy Efficiency

  • Solid-state : High energy demand (>1,200°C).

  • Sol-gel : Lower calcination temperatures (800°C) reduce energy use by ~40%.

Scalability

  • Solid-state : Suitable for bulk production.

  • Sol-gel : Limited by precursor costs and gelation time.

Applications and Industrial Relevance

AlCa₂FeO₅’s catalytic activity in redox reactions makes it valuable for environmental catalysis, while its thermal stability supports use in refractory ceramics. The sol-gel method’s ultrafine powders are ideal for thin-film coatings and nanocomposites .

Q & A

Q. What are the fundamental structural and compositional characteristics of aluminium dicalcium iron pentaoxide, and how can they be experimentally validated?

The compound’s molecular formula is reported as AlCa₂FeO₅ (CAS 12068-35-8) with a molecular weight of ~242.98–246.00 g/mol, though discrepancies exist in literature . To validate composition, use techniques like:

  • X-ray Diffraction (XRD) for crystal structure analysis.
  • Energy-Dispersive X-ray Spectroscopy (EDS) for elemental mapping.
  • Thermogravimetric Analysis (TGA) to assess thermal stability and decomposition products. Reference databases (e.g., NIST SRM 1880b for oxide analysis) provide calibration standards for accurate characterization .

Q. What synthesis methods are reported for this compound, and how can reaction conditions be optimized?

The compound is synthesized via solid-state reactions involving oxides of aluminium, calcium, and iron. Evidence suggests using a reaction mass of Al₂O₃, CaO, and Fe₂O₃ at high temperatures (>1200°C) . Optimization strategies include:

  • Adjusting stoichiometric ratios of precursors.
  • Controlling cooling rates to avoid phase segregation.
  • Using inert atmospheres to prevent oxidation of Fe²⁺ to Fe³⁺.

Advanced Research Questions

Q. How can researchers resolve contradictions in reported properties (e.g., molecular weight, density) of this compound?

Discrepancies in molecular weight (242.98 vs. 246.00 g/mol) may arise from hydration states or impurities. Methodological approaches include:

  • High-Resolution Mass Spectrometry (HRMS) to verify exact mass (reported as 245.84 g/mol ).
  • Rietveld refinement of XRD data to detect secondary phases.
  • Inductively Coupled Plasma Optical Emission Spectroscopy (ICP-OES) for precise elemental quantification.

Q. What advanced analytical techniques are suitable for probing the electronic and optical properties of this compound?

Computational and experimental methods can be combined:

  • Density Functional Theory (DFT) simulations to predict band structure and electronic properties (similar to studies on calcium dioxide ).
  • UV-Vis Spectroscopy and Ellipsometry for optical absorption and refractive index measurements.
  • X-ray Photoelectron Spectroscopy (XPS) to study surface oxidation states of Fe and Al .

Q. How can researchers design experiments to investigate the compound’s stability under varying environmental conditions?

Stability studies should consider:

  • Hydrothermal Testing : Expose the compound to high humidity and temperature to simulate aging.
  • Acid/Base Resistance : Immerse in pH-controlled solutions and monitor dissolution via ICP-OES.
  • Oxidative Stability : Use TGA coupled with mass spectrometry to detect volatile decomposition products (e.g., CO₂, H₂O) .

Q. What methodologies are recommended for analyzing the compound’s role in multi-component oxide systems (e.g., cementitious materials)?

In systems like Portland cement, this compound may influence hydration kinetics. Approaches include:

  • Isothermal Calorimetry to track heat release during hydration.
  • Synchrotron-based X-ray Tomography for 3D microstructural evolution.
  • Phase Diagram Modeling using software like FactSage to predict equilibrium phases .

Methodological Challenges and Solutions

Q. How can ion-exchange or titration methods be adapted for quantitative analysis of this compound?

While direct titration is challenging due to low solubility, indirect methods include:

  • Dissolving the compound in molten salts (e.g., KHSO₄) and titrating liberated ions (Ca²⁺, Fe³⁺) with EDTA .
  • Cation-Exchange Chromatography to separate and quantify metal ions .

Q. What computational tools are effective for modeling the compound’s reactivity in industrial processes (e.g., steelmaking)?

Data-driven models (e.g., regression-based frameworks) can correlate composition with properties like dephosphorization efficiency. Use predictors such as %CaO, %FeO, and %Al₂O₃, validated against experimental datasets .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.